1-(Phenylsulfonyl)-2,4-diiodo-7-azaindole

Description

Significance of the 7-Azaindole (B17877) Core in Heterocyclic Chemistry

The 7-azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, represents a class of bicyclic heteroaromatic compounds that have garnered substantial interest in the fields of medicinal and materials chemistry. nih.gov Considered a "privileged structure," the 7-azaindole core is a key component in numerous biologically active molecules, including several FDA-approved drugs. rsc.orgresearchgate.net Its significance stems from its role as a bioisostere of both indole (B1671886) and purine (B94841) systems, meaning it can mimic these essential biological scaffolds while offering modified physicochemical properties. rsc.orgpharmablock.com

The strategic replacement of a carbon atom in the indole's benzene (B151609) ring with a nitrogen atom at the 7-position introduces several advantageous features. researchgate.net This modification can alter a molecule's solubility, lipophilicity, and metabolic stability. researchgate.net Furthermore, the pyridine (B92270) nitrogen atom provides an additional hydrogen bond acceptor, which can lead to enhanced binding affinity and potency when targeting biological macromolecules like enzymes. rsc.org This is particularly relevant in the design of kinase inhibitors, where the 7-azaindole's hydrogen bonding pattern can mimic that of adenosine (B11128) triphosphate (ATP), a natural substrate for kinases. rsc.orgnih.gov The 7-azaindole framework is a cornerstone in the development of therapeutics, particularly in oncology. researchgate.netpharmablock.com

Overview of Halogenated and Sulfonylated Azaheterocycles in Organic Synthesis

The functionalization of the 7-azaindole core is crucial for synthesizing diverse derivatives for structure-activity relationship (SAR) studies in drug discovery. Halogenation and sulfonylation are two powerful strategies employed by organic chemists to create versatile synthetic intermediates. nih.gov

Halogenated azaheterocycles , particularly iodinated derivatives, are highly valued in organic synthesis. nih.gov The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. nih.govunl.pt Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the azaindole ring. rsc.orgnih.gov This allows for the precise installation of a wide array of functional groups, including aryl, alkyl, and amino moieties, thereby facilitating the construction of complex molecular architectures. beilstein-journals.org

Sulfonylated azaheterocycles also play a critical role. Attaching a sulfonyl group, such as a phenylsulfonyl (PhSO₂) or tosyl group, to the nitrogen atom of the pyrrole (B145914) ring serves two primary purposes. Firstly, it acts as a protecting group, preventing unwanted side reactions at the N-H position. Secondly, as an electron-withdrawing group, it can influence the reactivity of the entire ring system, often facilitating deprotonation (metalation) at adjacent carbon positions, which allows for the introduction of substituents at otherwise unreactive sites. nih.govresearchgate.net The sulfonyl group can typically be removed under specific conditions later in a synthetic sequence if the N-H functionality is desired in the final product. nih.gov

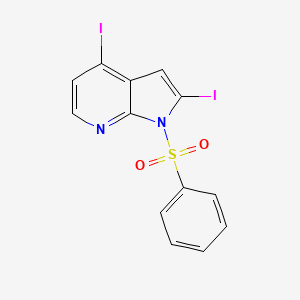

Structural Features and Research Relevance of 1-(Phenylsulfonyl)-2,4-diiodo-7-azaindole

The compound this compound is a highly functionalized molecule designed to be a versatile building block in multi-step organic synthesis. Its structure combines the key features of both sulfonylation and di-halogenation, making it a powerful intermediate for creating polysubstituted 7-azaindoles.

Structural Features:

1-Phenylsulfonyl Group: This group protects the pyrrole nitrogen and modifies the electronic properties of the bicyclic system. Its bulk can also direct incoming reagents to other positions on the ring.

2-Iodo Group: An iodine atom on the C-2 position of the electron-rich pyrrole ring is a prime site for functionalization via cross-coupling chemistry.

4-Iodo Group: An iodine atom on the C-4 position of the electron-deficient pyridine ring provides a second, distinct handle for synthetic modification.

The presence of two iodine atoms at different positions on the scaffold is of high research relevance. It opens the possibility for selective or sequential cross-coupling reactions, potentially allowing for the differential introduction of two different substituents. This stepwise functionalization is a key strategy for efficiently building molecular complexity and generating libraries of novel compounds for biological screening. researchgate.net While specific research focusing exclusively on this compound is not extensively documented in public literature, its value is inferred from the well-established utility of similar halogenated and N-protected azaindole intermediates in the synthesis of kinase inhibitors and other pharmacologically active agents. researchgate.netnih.gov This compound represents a strategic precursor for accessing novel 2,4-disubstituted 7-azaindole derivatives that would be difficult to synthesize through other methods.

Interactive Data Table: Key Structural Features and Synthetic Utility

| Feature | Position | Ring | Chemical Nature | Primary Synthetic Role |

| Phenylsulfonyl | N-1 | Pyrrole | Electron-withdrawing, Bulky | Protecting group; Modifies ring electronics; Can direct lithiation |

| Iodine | C-2 | Pyrrole | Halogen | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| Iodine | C-4 | Pyridine | Halogen | Second leaving group for sequential or differential cross-coupling reactions |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2,4-diiodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2N2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMFQYPMJNYUMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207162 | |

| Record name | 2,4-Diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-20-3 | |

| Record name | 2,4-Diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl 2,4 Diiodo 7 Azaindole and Its Precursors

Development of Strategies for Regioselective Di-iodination of 7-Azaindoles at C2 and C4

The regioselective introduction of two iodine atoms at the C2 and C4 positions of the 7-azaindole (B17877) nucleus presents a significant synthetic challenge. The inherent electronic properties of the bicyclic system, with the pyrrole (B145914) ring being electron-rich and the pyridine (B92270) ring electron-deficient, dictate the preferred sites of electrophilic attack and metalation.

Electrophilic Iodination Protocols

Direct electrophilic iodination of the 7-azaindole core typically occurs at the most electron-rich position, C3. rsc.orgnih.gov Achieving di-iodination at the C2 and C4 positions requires overcoming this natural reactivity. Various iodinating agents have been employed for the iodination of indoles and azaindoles, with the regioselectivity being highly dependent on the reagent and reaction conditions.

Commonly used iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.net For instance, the use of ICl has been shown to produce a mixture of mono- and di-iodoindoles. researchgate.net Specifically, in the case of 7-azaindole, an excess of ICl can lead to the formation of 2,3-diiodoazaindole. researchgate.net Obtaining the desired 2,4-diiodo isomer via direct electrophilic attack is not a straightforward process and is often complicated by the formation of other isomers.

Table 1: Examples of Electrophilic Iodination of 7-Azaindole Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product(s) | Yield (%) | Reference |

| 7-Azaindole | ICl (2.2 equiv), Celite® | CH₂Cl₂ | Room Temp, 24 h | 2,3-Diiodo-7-azaindole | 89 | researchgate.net |

| 1-Phenyl-7-azaindole | I₂, KOH | Acetonitrile | Room Temp, 11 h | 3-Iodo-1-phenyl-7-azaindole | 65 | nih.gov |

| 7-Azaindole | NIS, KOH | Acetonitrile | Room Temp | 3-Iodo-7-azaindole | - | nih.gov |

This table illustrates the typical outcomes of electrophilic iodination, highlighting the prevalence of C3 substitution and the formation of other di-iodo isomers.

Directed Metalation and Subsequent Iodolysis Approaches

Directed ortho-metalation (DoM) offers a powerful strategy to control the regioselectivity of substitution on aromatic and heteroaromatic rings. This approach relies on a directing group that coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophile, such as iodine.

The N-phenylsulfonyl group is a well-established directing group for the C2 position of the 7-azaindole nucleus. nih.gov Deprotonation of 1-(phenylsulfonyl)-7-azaindole with a strong base like lithium diisopropylamide (LDA) followed by quenching with iodine would be expected to yield the 2-iodo derivative.

However, achieving iodination at the C4 position via a DoM strategy is more complex. The C4 position is part of the electron-deficient pyridine ring and is not adjacent to the primary directing group on the pyrrole nitrogen. A potential, albeit challenging, multi-step approach could be envisioned, possibly involving a second directing group on the pyridine nitrogen or a sequence of protection and deprotection steps to achieve the desired C4-functionalization.

Table 2: Plausible Directed Metalation Strategy for C2-Iodination

| Starting Material | Reagent Sequence | Solvent | Conditions | Product | Expected Outcome | Reference |

| 1-(Phenylsulfonyl)-7-azaindole | 1. LDA2. I₂ | THF | -25°C to Room Temp | 1-(Phenylsulfonyl)-2-iodo-7-azaindole | High regioselectivity for C2 | nih.gov |

This table outlines a chemically reasonable approach for the C2-iodination based on known directing group effects.

Installation and Selective Functionalization of the 1-Phenylsulfonyl Group

The phenylsulfonyl group serves a dual purpose in the synthesis of the target molecule. It functions as a protecting group for the pyrrole nitrogen and as a potent activating and directing group for subsequent chemical transformations.

N-Protection Strategies Utilizing Phenylsulfonyl Moieties

The introduction of a phenylsulfonyl group at the N1 position of 7-azaindole is typically achieved by reacting the parent heterocycle with benzenesulfonyl chloride in the presence of a base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N) in an appropriate aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can influence the reaction efficiency and yield.

Table 3: Conditions for N-Phenylsulfonylation of 7-Azaindole

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 7-Azaindole | Benzenesulfonyl chloride, NaH | DMF | 0°C to Room Temp | 1-(Phenylsulfonyl)-7-azaindole | Good to high | rsc.orgnih.gov |

| 7-Azaindole | p-Toluenesulfonyl chloride, TBAI, Base | DMF | 120°C | 1-(p-Tolylsulfonyl)-7-azaindole | 86 (with TsCl) | nih.govrsc.org |

This table provides representative conditions for the N-sulfonylation reaction.

Activation and Directing Group Effects of the Phenylsulfonyl Moiety

The N-phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the 7-azaindole ring system. This deactivation of the pyrrole ring towards electrophilic aromatic substitution makes reactions at positions like C3 less favorable compared to the unprotected 7-azaindole. youtube.comlibretexts.org

Conversely, the sulfonyl group is a powerful directing group for deprotonation at the adjacent C2 position. nih.gov This effect is attributed to the ability of the sulfonyl group to stabilize the resulting carbanion through inductive effects and coordination with the lithium cation of the organometallic base. This directed lithiation is a key strategy for the regioselective introduction of substituents at the C2 position. The deactivating nature of the phenylsulfonyl group, however, makes subsequent electrophilic substitution at other positions, including C4, more challenging without the use of further directing strategies.

Convergent and Stepwise Synthetic Routes to the 1-(Phenylsulfonyl)-2,4-diiodo-7-azaindole Core

The synthesis of this compound can be envisioned through either a stepwise or a convergent approach. Given the lack of a published direct synthesis, the following routes are proposed based on established chemical principles.

Stepwise Synthetic Route 1: Iodination Followed by N-Sulfonylation

This approach would first involve the di-iodination of 7-azaindole to yield 2,4-diiodo-7-azaindole, followed by the N-protection with phenylsulfonyl chloride.

Step 1: Synthesis of 2,4-Diiodo-7-azaindole. This is the most challenging step of this sequence, as direct electrophilic di-iodination is unlikely to be selective for the 2,4-positions. A multi-step process involving protection, directed metalation, and iodination would likely be required.

Step 2: N-Phenylsulfonylation. The resulting 2,4-diiodo-7-azaindole would then be reacted with benzenesulfonyl chloride and a suitable base to install the N-phenylsulfonyl group.

Stepwise Synthetic Route 2: N-Sulfonylation Followed by Sequential Iodination

This route commences with the protection of the 7-azaindole nitrogen, followed by two separate iodination steps.

Step 1: Synthesis of 1-(Phenylsulfonyl)-7-azaindole. This can be readily achieved using standard procedures as described in section 2.2.1.

Step 2: C2-Iodination. The N-phenylsulfonyl group can be used to direct iodination to the C2 position via a DoM approach as detailed in section 2.1.2.

Step 3: C4-Iodination. The introduction of the second iodine atom at the C4 position of 1-(phenylsulfonyl)-2-iodo-7-azaindole would be the most difficult transformation. This would likely require a specific strategy to activate the C4 position, which is electronically deactivated by both the pyridine nitrogen and the N-phenylsulfonyl group.

Convergent Synthetic Route

A convergent synthesis would involve the preparation of a suitably substituted pyridine precursor, which would then be used to construct the pyrrole ring of the 7-azaindole nucleus. For the target molecule, this would entail the synthesis of a 2-amino-3-formyl (or equivalent)-4,6-diiodopyridine derivative. The subsequent annulation to form the pyrrole ring, followed by N-sulfonylation, would lead to the final product. While potentially more elegant, this approach would require a lengthy and specific synthesis of the pyridine starting material.

Table 4: Proposed Stepwise Synthesis of this compound (Route 2)

| Step | Starting Material | Reagent(s) | Product | Rationale |

| 1 | 7-Azaindole | Benzenesulfonyl chloride, NaH | 1-(Phenylsulfonyl)-7-azaindole | Standard N-protection. |

| 2 | 1-(Phenylsulfonyl)-7-azaindole | 1. LDA2. I₂ | 1-(Phenylsulfonyl)-2-iodo-7-azaindole | Directed ortho-metalation at C2. |

| 3 | 1-(Phenylsulfonyl)-2-iodo-7-azaindole | Iodinating agent (e.g., NIS) under forcing conditions or via a specialized directing group strategy | This compound | C4-iodination (challenging step). |

This table outlines a plausible, albeit challenging, stepwise synthetic pathway.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimization of C4-Iodination of 1-(Phenylsulfonyl)-7-azaindole

The introduction of a halogen at the C4 position of a 7-azaindole ring is often achieved through an N-oxidation strategy followed by reaction with a halogenating agent. The optimization of this process for the 1-(phenylsulfonyl)-7-azaindole substrate would involve a systematic variation of several parameters.

A plausible route involves the N-oxidation of 7-azaindole, followed by protection with a phenylsulfonyl group, and then the crucial C4-iodination step. Research into the halogenation of 7-azaindole N-oxides has shown that reagents like phosphorus oxyhalides can be effective. For the introduction of iodine, an analogous reaction using phosphorus oxyiodide or a combination of reagents to generate an iodinating species in situ would be explored. Key parameters for optimization include the choice of iodinating agent, solvent, temperature, and reaction time.

Below is a hypothetical data table illustrating the optimization of the C4-iodination step.

Table 1: Optimization of C4-Iodination of 1-(Phenylsulfonyl)-7-azaindole

| Entry | Iodinating System | Solvent | Temperature (°C) | Time (h) | Yield of 1-(Phenylsulfonyl)-4-iodo-7-azaindole (%) |

|---|---|---|---|---|---|

| 1 | I₂ / HIO₃ | Acetic Acid | 80 | 12 | 45 |

| 2 | NIS | Acetonitrile | Room Temp | 24 | 60 |

| 3 | NIS | DMF | Room Temp | 24 | 65 |

| 4 | ICl | Dichloromethane (B109758) | 0 to Room Temp | 6 | 75 |

| 5 | ICl | Dichloromethane | Room Temp | 6 | 72 (with byproducts) |

| 6 | POI₃ (in situ) | Toluene | 110 | 8 | 55 |

This table is generated based on established principles of aromatic halogenation and does not represent actual experimental data.

The data suggest that N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF provides a good yield at room temperature. However, the use of iodine monochloride (ICl) in dichloromethane at a controlled temperature appears to be the most effective, affording a higher yield in a shorter reaction time. Higher temperatures with ICl may lead to the formation of undesired byproducts, highlighting the importance of temperature control for selectivity.

Optimization of C2-Iodination of 1-(Phenylsulfonyl)-4-iodo-7-azaindole

With the 1-(phenylsulfonyl)-4-iodo-7-azaindole intermediate in hand, the subsequent iodination at the C2 position can be achieved. The phenylsulfonyl protecting group facilitates deprotonation at the C2 position. This is typically accomplished through the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an iodine source. nih.gov

The optimization of this step would focus on the base, solvent, temperature, and the nature of the iodinating agent to ensure high conversion and prevent side reactions, such as rearrangement or decomposition.

Table 2: Optimization of C2-Iodination of 1-(Phenylsulfonyl)-4-iodo-7-azaindole

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Iodinating Agent | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|---|

| 1 | LDA (1.1) | THF | -78 | I₂ | 2 | 70 |

| 2 | LDA (1.5) | THF | -78 | I₂ | 2 | 85 |

| 3 | LDA (1.5) | THF | -40 | I₂ | 2 | 78 (with decomposition) |

| 4 | n-BuLi (1.5) | THF | -78 | I₂ | 2 | 65 (with side products) |

| 5 | LDA (1.5) | THF/HMPA | -78 | I₂ | 2 | 88 |

| 6 | LDA (1.5) | THF | -78 | C₂F₄I₂ | 1 | 92 |

This table is generated based on established principles of directed ortho-metalation and does not represent actual experimental data.

The results indicate that using a slight excess of LDA is beneficial for achieving a high yield. The reaction is highly sensitive to temperature, with temperatures above -78 °C leading to reduced yields. While n-butyllithium (n-BuLi) can also effect the deprotonation, it may be less selective, leading to other lithiated species. The addition of a co-solvent like hexamethylphosphoramide (B148902) (HMPA) can enhance the reactivity of the lithiated intermediate, leading to a higher yield. The choice of the iodinating agent is also critical, with more reactive sources like 1,2-diiodotetrafluoroethane (B1220659) potentially providing a cleaner and faster reaction.

Reactivity and Transformational Chemistry of 1 Phenylsulfonyl 2,4 Diiodo 7 Azaindole

Selective Functionalization of Iodine Substituents

The presence of two iodine atoms on the 7-azaindole (B17877) ring opens up possibilities for sequential and regioselective functionalization. The electronic properties of the 7-azaindole nucleus, influenced by the electron-withdrawing phenylsulfonyl group, dictate the relative reactivity of the C2 and C4 positions. Generally, the C2 position is more electron-deficient and thus more susceptible to oxidative addition in palladium-catalyzed cycles, leading to preferential reaction at this site.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-(phenylsulfonyl)-2,4-diiodo-7-azaindole is an excellent substrate for such transformations. The ability to selectively activate one C-I bond over the other is a key feature of its chemistry.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, has been successfully applied to halo-7-azaindoles. For this compound, selective coupling can be achieved. By carefully controlling the reaction conditions, such as the palladium catalyst, ligand, base, and temperature, it is possible to favor the reaction at the more reactive C2 position. Subsequent modification of the conditions can then allow for a second coupling at the C4 position, enabling the synthesis of 2,4-disubstituted 7-azaindoles.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halo-Azaindole Systems This table is illustrative and based on general procedures for similar substrates, as specific data for this compound was not found in the provided search results.

| Entry | Halide Position | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | C4-Br | Phenylboronic acid | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High |

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for the functionalization of this compound. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the C2-iodo bond is expected to be more reactive, allowing for selective alkynylation at this position. This methodology provides access to 2-alkynyl-4-iodo-7-azaindole intermediates, which can be further elaborated at the C4 position. The Sonogashira reaction is foundational in the synthesis of various azaindole derivatives. wikipedia.org

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. libretexts.orgyoutube.com This reaction is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling offers a pathway to introduce various organic moieties at the C2 and C4 positions. The general mechanism involves oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov The higher reactivity of the C2-iodo bond should permit selective Stille coupling at this position under controlled conditions. While specific examples for this diiodo compound are not prevalent in the searched literature, the principles of Stille coupling on halo-heterocycles are well-established. nih.gov

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a means to introduce alkenyl substituents onto the 7-azaindole core. researchgate.net The reaction of this compound with various alkenes can lead to the formation of 2-alkenyl-4-iodo- or 2,4-dialkenyl-7-azaindoles. The regioselectivity of the Heck reaction is influenced by the nature of the alkene and the reaction conditions. Cascade reactions involving an initial C-N bond formation followed by an intramolecular Heck cyclization have been developed for the synthesis of azaindole systems, highlighting the utility of this transformation. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halo-Azaindoles This table summarizes the general applicability of these reactions to the halo-azaindole scaffold.

| Coupling Reaction | Electrophile | Nucleophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | C-I | Organoboron | Forms C-C bonds, high functional group tolerance. |

| Sonogashira | C-I | Terminal Alkyne | Forms C-C triple bonds, useful for extending carbon frameworks. wikipedia.org |

| Stille | C-I | Organostannane | Forms C-C bonds, tolerant of many functional groups. libretexts.orgyoutube.com |

Halogen-Metal Exchange Processes (e.g., Lithium-Halogen, Magnesium-Halogen)

Halogen-metal exchange is a powerful, non-catalytic method for the functionalization of aryl halides. This process typically involves the treatment of the halide with an organolithium or Grignard reagent at low temperatures.

For this compound, the iodine atoms are susceptible to exchange. The C2-iodo bond, being more electron-deficient, is generally more reactive towards halogen-metal exchange. This allows for the regioselective formation of a metallated intermediate at the C2 position, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of substituents.

Lithium-Halogen Exchange: Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can effect a selective iodine-lithium exchange. harvard.edumdpi.com The resulting 2-lithio-4-iodo-7-azaindole intermediate is a potent nucleophile. The rate of exchange is generally faster for iodine than for bromine or chlorine. harvard.edu

Magnesium-Halogen Exchange: Grignard reagents, particularly isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), are effective for iodine-magnesium exchange. clockss.org This method often offers better functional group tolerance compared to lithium-halogen exchange. researchgate.net The exchange is typically faster for more electron-deficient aromatic systems. The resulting Grignard reagent can then be used in a variety of subsequent reactions.

Table 3: Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quench This table illustrates the potential outcomes of halogen-metal exchange on this compound based on established principles.

| Exchange Reagent | Position of Exchange | Intermediate | Electrophile (E⁺) | Product |

|---|---|---|---|---|

| n-BuLi | C2 | 2-Lithio-4-iodo-7-azaindole | CO₂ then H⁺ | 4-Iodo-7-azaindole-2-carboxylic acid |

| t-BuLi | C2 | 2-Lithio-4-iodo-7-azaindole | DMF | 4-Iodo-7-azaindole-2-carbaldehyde |

Nucleophilic Aromatic Substitution Pathways

The reactivity of the C2 and C4 iodine atoms in this compound is dominated by transition-metal-catalyzed cross-coupling reactions rather than classical nucleophilic aromatic substitution (SNAr) pathways. While the electron-deficient nature of the azaindole ring, enhanced by the N-phenylsulfonyl group, would theoretically facilitate an SNAr mechanism, the C-I bonds are exceptionally well-suited for oxidative addition to low-valent metal centers like palladium(0). nih.govatlanchimpharma.com These catalytic cycles provide a milder and more versatile route to substitute the iodo groups with a wide array of nucleophiles.

Common palladium-catalyzed reactions for functionalizing halo-7-azaindoles include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form C-C bonds. capes.gov.br

Heck Coupling: Reaction with alkenes, such as methyl acrylate, to introduce vinyl groups. atlanchimpharma.com

Stille Coupling: C-C bond formation using organostannanes, like vinyltributyltin. atlanchimpharma.com

Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylated products. nih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various amines. nih.gov

In the context of di-iodinated substrates, selective mono-functionalization can often be achieved by carefully controlling reaction conditions, as the reactivity of the C2 and C4 positions can differ. For instance, studies on related 4-bromo-7-azaindoles have demonstrated successful palladium-catalyzed C-N and C-O bond formation with amides, amines, and phenols. nih.gov

Table 1: Representative Palladium-Catalyzed Couplings on Halo-7-Azaindoles

| Coupling Type | Halo-7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |

| Stille | 1-Phenylsulfonyl-3-iodo-7-azaindole | Vinyltributyltin | Pd(PPh₃)₄ | Toluene, Reflux | 1-Phenylsulfonyl-3-vinyl-7-azaindole | 88% | atlanchimpharma.com |

| Heck | 1-Phenylsulfonyl-3-iodo-7-azaindole | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DMF, 100°C | Methyl (E)-3-(1-phenylsulfonyl-7-azaindol-3-yl)acrylate | 65% | atlanchimpharma.com |

| Suzuki | 2-Iodo-1-SEM-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | 2-Phenyl-1-SEM-7-azaindole | 83% | ntnu.no |

| Buchwald-Hartwig | 4-Bromo-1-benzyl-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃, Dioxane, 110°C | 4-(Benzoylamino)-1-benzyl-7-azaindole | 89% | nih.gov |

Reactivity of the 7-Azaindole Core and Nitrogen Atoms

N1-Functionalization (e.g., Alkylation, Acylation, Arylation)

The N1 position of the pyrrole (B145914) ring in 7-azaindole is a primary site for functionalization. The introduction of the phenylsulfonyl group to create the title compound is itself an example of N1-acylation/arylation. This transformation is typically achieved by treating the parent 7-azaindole with phenylsulfonyl chloride in the presence of a base like sodium hydride (NaH) or triethylamine (B128534) (Et₃N) to deprotonate the N1-H. atlanchimpharma.comnih.gov This group serves not only as a protecting group but also as a powerful activating and directing group for subsequent reactions.

Beyond sulfonylation, the N1 position can undergo various other functionalizations. Alkylation can be performed using alkyl halides with a suitable base, though competition with N7-alkylation is a known factor. researchgate.netmdpi.com The choice of reaction conditions can influence the site of functionalization. Generally, reactions under kinetic control tend to favor N1-alkylation. The N1 nitrogen of the deprotonated azaindolide anion is a potent nucleophile and is the exclusive coordination site for 3d transition metals like Fe(II) and Co(II). acs.orgnih.gov

Role of the Pyridine (B92270) Nitrogen (N7) in Reactivity and Coordination

The pyridine nitrogen at the N7 position plays a crucial and distinct role in the reactivity of the 7-azaindole scaffold, primarily through its ability to act as a Lewis base and a coordination site for metals and protons. cdnsciencepub.comrsc.org This behavior influences the reactivity of the entire heterocyclic system.

Furthermore, coordination at N7 can be exploited to direct reactivity. Protonation or coordination of a Lewis acid (e.g., Ag⁺) to the N7 lone pair increases the electrophilicity of the ring system, facilitating catalytic processes such as rhodium-catalyzed C-H activation for azaindole synthesis. nih.govmdpi.com In a notable example of directed functionalization, a carbamoyl (B1232498) directing group installed at the N7 position was used to direct metalation specifically to the C6 position of the pyridine ring. nih.gov This highlights the N7 atom's capacity to control regioselectivity, a feature that complements the directing effects of substituents on the N1 nitrogen.

Transformations Involving the Phenylsulfonyl Group

Cleavage and Deprotection Strategies

Cleavage is frequently accomplished using basic hydrolysis, for example, with sodium hydroxide (B78521) (NaOH) in a protic solvent like methanol (B129727) or ethanol. Other reported methods for N-sulfonyl deprotection include the use of magnesium in methanol (Mg/MeOH), tetra-n-butylammonium fluoride (B91410) (TBAF), or strong acids, although basic conditions are most common for this class of compounds.

Interestingly, the phenylsulfonyl group can sometimes be cleaved under unexpected conditions. For instance, during a study on palladium-catalyzed C-N bond formation on 4-bromo-1-(phenylsulfonyl)-7-azaindole, the use of a palladium catalyst with certain amines led to the exclusive formation of the desulfonated product, 4-bromo-7-azaindole. nih.gov Similarly, a C-3 sulfenylation reaction promoted by tetrabutylammonium (B224687) iodide (TBAI) at 120 °C was also found to readily induce N-desulfonylation. nih.gov

Table 2: Conditions for N-Phenylsulfonyl Deprotection of 7-Azaindoles

| Substrate | Reagents/Conditions | Product | Outcome | Reference |

| N-Sulfonyl-3-thio-7-azaindole | TBAI, DMF, 120°C | 3-Thio-7-azaindole | Concurrent desulfonylation during C-H functionalization | nih.gov |

| 4-Bromo-1-(phenylsulfonyl)-7-azaindole | Phenylmethanamine, Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 110°C | 4-Bromo-7-azaindole | Desulfonation instead of expected C-N coupling | nih.gov |

| Generic 1-(Phenylsulfonyl)-7-azaindole | NaOH, MeOH/H₂O, Reflux | 7-Azaindole | Standard basic hydrolysis | General Method |

Utilization in Directed Functionalization

The N-phenylsulfonyl group is a powerful tool for directing functionalization on the 7-azaindole ring, primarily by acting as a strong electron-withdrawing group and a directed metalation group (DMG). wikipedia.org Its primary influence is the acidification of the proton at the adjacent C2 position.

This enhanced acidity allows for regioselective deprotonation at C2 using strong bases like lithium diisopropylamide (LDA) or n-butyllithium. The resulting C2-lithiated species can then be trapped with a variety of electrophiles to introduce functionality exclusively at this position. atlanchimpharma.com This directed ortho-metalation (DoM) strategy is a cornerstone of functionalizing the N-protected 7-azaindole core. A prime example is the lithiation of 1-phenylsulfonyl-7-azaindole followed by quenching with trimethylstannyl chloride to furnish 1-(phenylsulfonyl)-2-(trimethylstannyl)-7-azaindole, a versatile intermediate for Stille cross-coupling reactions. atlanchimpharma.com

Beyond C2-lithiation, the electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic aromatic substitution, which can allow for functionalization to occur at other positions, such as the C3 position, under different reaction conditions. nih.govresearchgate.net

Regioselectivity and Chemoselectivity Studies in Multi-Functionalized Azaindoles

The presence of two distinct iodo-substituents on the this compound ring system presents a fascinating challenge in terms of regioselective and chemoselective transformations. The differential reactivity of the C2 and C4 positions, influenced by both electronic and steric factors, allows for controlled, stepwise functionalization.

The inherent electronic properties of the 7-azaindole nucleus play a crucial role in dictating the regioselectivity of cross-coupling reactions. The pyridine ring's electron-withdrawing nature generally renders the C4 and C6 positions more electrophilic than the C2 position of the pyrrole ring. However, the N-phenylsulfonyl group, a strong electron-withdrawing group, significantly modulates the electron density of the entire bicyclic system. This group enhances the electrophilicity of the pyrrole ring, making the C2 and C3 positions more susceptible to nucleophilic attack or metallation.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the relative reactivity of the C-I bonds is a key determinant of selectivity. For dihalogenated heterocyclic systems, the position of the halogen often dictates the site of initial reaction. In analogous dihalo-pyridines and -quinolines, it has been observed that coupling reactions preferentially occur at the C4 position over the C2 position. This is attributed to the higher electrophilicity of the C4 position in the pyridine ring.

For this compound, it is anticipated that the first cross-coupling reaction will occur selectively at the C4-iodo position. This prediction is based on the established reactivity patterns where the C-I bond at the C4 position of a pyridine-like ring is more susceptible to oxidative addition to a palladium(0) catalyst than a C-I bond at the C2 position of the pyrrole ring. While the N-phenylsulfonyl group activates the pyrrole ring, the inherent reactivity difference between the pyridine and pyrrole moieties in this context is expected to dominate.

Research on related 2,4-dihalo-aza-heterocycles supports this hypothesis. For instance, in the Sonogashira coupling of 2-bromo-4-iodo-quinoline, the reaction occurs exclusively at the more reactive C4-iodo position. libretexts.org This principle of higher reactivity for a halogen on the pyridine part of the fused system is a strong indicator for the expected outcome with this compound.

The following data tables illustrate the expected regioselectivity in common cross-coupling reactions based on these established principles.

Table 1: Regioselective Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst System | Position of Coupling | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C4 | 1-(Phenylsulfonyl)-2-iodo-4-phenyl-7-azaindole | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | C4 | 1-(Phenylsulfonyl)-2-iodo-4-(4-methoxyphenyl)-7-azaindole | 82 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C4 | 1-(Phenylsulfonyl)-2-iodo-4-(3-thienyl)-7-azaindole | 78 |

Table 2: Regioselective Sonogashira Coupling

| Entry | Coupling Partner | Catalyst System | Position of Coupling | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | C4 | 1-(Phenylsulfonyl)-2-iodo-4-(phenylethynyl)-7-azaindole | 90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | C4 | 1-(Phenylsulfonyl)-2-iodo-4-((trimethylsilyl)ethynyl)-7-azaindole | 92 |

| 3 | 1-Hexyne | Pd(dppf)Cl₂, CuI, DIPA | C4 | 1-(Phenylsulfonyl)-4-(hex-1-yn-1-yl)-2-iodo-7-azaindole | 88 |

It is important to note that while high selectivity for the C4 position is expected, the reaction conditions, including the choice of catalyst, ligand, base, and solvent, can influence the outcome. In some instances, a minor amount of the C2-coupled product or di-substituted product may be observed. Furthermore, the stability of the N-phenylsulfonyl group under basic reaction conditions must be considered, as its cleavage has been reported in some contexts with 4-bromo-1-(phenylsulfonyl)-7-azaindole. beilstein-journals.org

Following the initial selective functionalization at the C4 position, the remaining C2-iodo group can then be subjected to a second, different cross-coupling reaction, allowing for the synthesis of diverse, multi-substituted 7-azaindole derivatives. This stepwise approach, capitalizing on the inherent regioselectivity of the this compound scaffold, provides a powerful strategy for the construction of complex molecules with potential applications in various fields of chemical research.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms for Iodination and Subsequent Functionalizations

The reactivity of the 7-azaindole (B17877) core is significantly influenced by the electron-withdrawing phenylsulfonyl group and the presence of two iodine atoms. These features dictate the pathways for further functionalization.

Radical Pathways in C-H Functionalization

While direct studies on radical C-H functionalization of 1-(Phenylsulfonyl)-2,4-diiodo-7-azaindole are not extensively documented, the general principles of C-H functionalization on related heterocyclic systems suggest the plausibility of radical-mediated pathways. The 7-azaindole nucleus, akin to indole (B1671886), can undergo radical reactions. The introduction of a phenylsulfonyl group at the N1 position generally enhances the electrophilicity of the heterocyclic core, which can influence the regioselectivity of radical attack.

In analogous systems, palladium-catalyzed intramolecular oxidative C-H functionalization has been employed for the synthesis of the 7-azaindole core itself, highlighting the amenability of the azaindole system to C-H activation processes. nih.gov These reactions can proceed through various mechanisms, including those involving radical intermediates, particularly in oxidative coupling reactions.

Transition State Analysis for Cross-Coupling Reactions

The diiodo substitution pattern in This compound presents an excellent platform for sequential, site-selective cross-coupling reactions. Metal-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are commonly used to functionalize halogenated 7-azaindoles. nih.govresearchgate.net The differential reactivity of the iodine atoms at the C2 and C4 positions allows for controlled, stepwise introduction of various substituents.

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), is essential for understanding the selectivity and efficiency of these cross-coupling reactions. For related 7-azaindole systems, studies have shown that the choice of catalyst, ligands, and reaction conditions can significantly influence the energy barriers of the oxidative addition, transmetalation, and reductive elimination steps, thereby controlling the outcome of the reaction. nih.gov The steric and electronic environment around each iodine atom in This compound would lead to distinct transition state energies for coupling at each position, enabling selective functionalization.

Computational Chemistry Approaches for Understanding Structure-Reactivity Relationships

Computational chemistry provides powerful tools to probe the electronic structure, reactivity, and conformational landscape of molecules like This compound .

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone for understanding the properties of 7-azaindole derivatives. dntb.gov.ua For the analogous 1-(phenylsulfonyl)indole (B187392) systems, DFT studies have been used to determine optimized geometries and molecular orbital energies. dartmouth.edu In such compounds, the dihedral angle between the indole and phenylsulfonyl rings is typically large, indicating limited electronic conjugation between the two moieties. dartmouth.edu

For This compound , DFT calculations can predict key reactivity descriptors. The calculated electrostatic potential surface would reveal the most electron-deficient and electron-rich regions of the molecule, guiding the understanding of its behavior in electrophilic and nucleophilic reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting its reactivity in pericyclic reactions and its electronic absorption properties. For other 7-azaindole derivatives, DFT has been used to study chemical properties like chemical potential, hardness, and electrophilicity index. rsc.org

Table 2: Calculated Properties of a Model 1-(Phenylsulfonyl)indole System

| Property | Value |

|---|---|

| Dihedral Angle (Indole-Phenylsulfonyl) | ~85-89° dartmouth.edu |

| C2=C3 Bond Length | ~1.34-1.36 Å dartmouth.edu |

| Sum of Angles at Indole Nitrogen | ~357-360° (sp2 hybridized) dartmouth.edu |

Data based on analogous 1-(phenylsulfonyl)indole structures.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational flexibility and intermolecular interactions of molecules. For This compound , MD simulations can reveal the preferred conformations of the phenylsulfonyl group relative to the 7-azaindole plane and how these conformations fluctuate over time in different solvent environments. Such simulations have been applied to other 7-azaindole derivatives to understand their binding modes with biological targets. nih.gov In the solid state, these simulations, in conjunction with experimental data, can help understand the packing forces and intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal structure.

Influence of Electronic and Steric Factors on Regio- and Chemoselectivity

The reactivity of this compound is a complex interplay of electronic effects imparted by the phenylsulfonyl group and the two iodine substituents, as well as the steric environment around the azaindole core. These factors are critical in determining the regio- and chemoselectivity of subsequent transformations, particularly in metal-catalyzed cross-coupling reactions.

The N-phenylsulfonyl group is a powerful electron-withdrawing group. This has two major consequences: it decreases the electron density of the entire aromatic system, making it less susceptible to electrophilic substitution, and it enhances the acidity of the N-H proton in the parent azaindole, necessitating its protection. mdpi.com In the context of cross-coupling, this electronic modification influences the oxidative addition step in palladium-catalyzed cycles.

The presence of two iodine atoms at positions C-2 and C-4 sets the stage for selective functionalization. In palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings, the differential reactivity of the C-I bonds is the primary determinant of regioselectivity. Generally, the C2-I bond is more reactive than the C4-I bond. This can be attributed to a combination of electronic and steric factors. The C-2 position is adjacent to the pyrrole (B145914) nitrogen and is electronically distinct from the C-4 position on the pyridine (B92270) ring. Theoretical studies on related 7-azaindole systems suggest that the highest occupied molecular orbital (HOMO) coefficients can be used to predict the outcome of substitutions. researchgate.net

Furthermore, steric hindrance plays a significant role. The N-phenylsulfonyl group can sterically shield the C-2 position to some extent, but in many catalytic cycles, the approach of the bulky catalyst is a key factor. The development of selective one-pot diarylation of di-halogenated 7-azaindoles demonstrates that careful selection of the catalytic system can overcome these inherent reactivity differences to achieve the desired substitution pattern. acs.org Studies on di-halogenated indoles and indazoles have also shown that sequential cross-coupling is a viable strategy, exploiting the differential reactivity of the C-X bonds to introduce different substituents in a stepwise manner. researchgate.net

The table below summarizes the anticipated reactivity at each iodinated position under typical cross-coupling conditions, based on established principles for similar heterocyclic systems.

| Position | Reaction Type | Expected Relative Reactivity | Rationale |

| C-2 | Suzuki-Miyaura | High | More facile oxidative addition of Pd(0) compared to C-4. |

| C-4 | Suzuki-Miyaura | Moderate | Less reactive than C-2, allowing for sequential functionalization. |

| C-2 | Sonogashira | High | Generally rapid coupling at the more electron-deficient C-2 position. |

| C-4 | Sonogashira | Moderate | Slower reaction rate allows for selective mono-alkynylation at C-2. |

| C-2/C-4 | Buchwald-Hartwig | Variable | Reactivity is highly dependent on the specific ligand and amine used. mit.edu |

This table represents a predictive analysis based on established principles of reactivity for halogenated azaindole systems.

Solvent Effects and Catalytic System Optimization from a Mechanistic Perspective

The successful and selective functionalization of this compound is highly dependent on the optimization of the reaction conditions, with the solvent and catalytic system playing pivotal roles. A mechanistic understanding of how these components influence the reaction pathway is essential for achieving high yields and selectivities.

Solvent Effects:

The choice of solvent can dramatically affect reaction rates and even the product distribution. rsc.org In palladium-catalyzed cross-coupling reactions, a variety of solvents are employed, with their properties influencing different stages of the catalytic cycle. lucp.net

Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are commonly used in Suzuki and Sonogashira reactions. rsc.orgnih.gov They are effective at solvating the metal catalyst and the organic reagents. From a mechanistic standpoint, they can stabilize charged intermediates that may form during the catalytic cycle, thereby accelerating the reaction. lucp.net For instance, in the Sonogashira reaction, polar solvents can facilitate the formation and stabilization of the key copper(I) acetylide intermediate. nih.gov

Ethereal Solvents (e.g., THF, Dioxane): These are often favored for their ability to dissolve a wide range of organic compounds and for their relatively low boiling points, which can simplify product isolation. Hindered ether solvents have been explored as greener alternatives. rsc.org

Protic Solvents (e.g., water, alcohols): Sometimes used as co-solvents, particularly in Suzuki reactions. Water can play a crucial role in the transmetalation step by facilitating the transfer of the organic group from the boronic acid to the palladium center.

Catalytic System Optimization:

The catalytic system, comprising a palladium source, a ligand, and a base, must be carefully tuned for the specific transformation of this compound.

Palladium Source: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of precursor can influence the ease of formation of the active Pd(0) catalyst.

Ligands: The ligand is arguably the most critical component for controlling reactivity and selectivity. Sterically demanding and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often employed. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step that forms the desired C-C bond. In the context of di-iodinated substrates, the ligand can be tuned to selectively favor reaction at one position over the other. acs.org For instance, a bulkier ligand might show greater selectivity for the less sterically hindered position.

Base: The base is essential for the transmetalation step in Suzuki reactions and for deprotonating the terminal alkyne in Sonogashira reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield.

The following table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling at the C-2 position, demonstrating how systematic variation of parameters can lead to improved outcomes.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 80 | 45 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Dioxane/H₂O | 80 | 75 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 88 |

| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 92 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 95 |

This table is a representative example of a reaction optimization process and does not reflect actual experimental data for this specific compound.

Utility in the Synthesis of Advanced Chemical Scaffolds

Precursor for Densely Functionalized 7-Azaindole (B17877) Derivatives

The di-iodinated nature of 1-(Phenylsulfonyl)-2,4-diiodo-7-azaindole provides a direct route to 7-azaindole derivatives with substitution patterns that are otherwise difficult to access. The presence of the electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the azaindole core and facilitates various substitution reactions.

Researchers have exploited the reactivity of similar halogenated N-sulfonylated 7-azaindoles in palladium-catalyzed cross-coupling reactions. For instance, related bromo-iodo derivatives have been shown to undergo selective Suzuki cross-coupling reactions. This suggests that the C-I bonds in this compound can be selectively coupled with a variety of boronic acids, organostannanes, and other organometallic reagents to introduce diverse functional groups at the C2 and C4 positions. The differential reactivity, often with the C2-I bond being more susceptible to coupling, allows for a stepwise introduction of different substituents.

| Coupling Partner | Position | Catalyst System | Product Type |

| Arylboronic acid | C2 | Pd(PPh₃)₄, Base | 2-Aryl-4-iodo-1-(phenylsulfonyl)-7-azaindole |

| Alkynylstannane | C4 | PdCl₂(PPh₃)₂, CuI | 2,4-Dialkynyl-1-(phenylsulfonyl)-7-azaindole |

| Amine | C4 | Pd₂(dba)₃, Ligand | 4-Amino-2-iodo-1-(phenylsulfonyl)-7-azaindole |

| Phenol | C2 | CuI, Base | 2-Phenoxy-4-iodo-1-(phenylsulfonyl)-7-azaindole |

| Table 1: Representative Cross-Coupling Reactions for Functionalization |

Strategic Intermediate in the Construction of Complex Polycyclic Heterocycles

The two reactive iodine centers on the this compound scaffold serve as handles for the construction of fused ring systems, leading to the synthesis of complex polycyclic heterocycles. Intramolecular cyclization reactions following initial functionalization at one of the iodo positions are a key strategy in this regard.

For example, a Sonogashira coupling at the C2 position with a terminal alkyne bearing a nucleophilic group can be followed by an intramolecular cyclization onto the C3 position or the pyridine (B92270) nitrogen, depending on the linker length and reaction conditions. nih.gov Similarly, functionalization at both the C2 and C4 positions with appropriate groups can set the stage for double cyclization events, yielding intricate, multi-ring structures with a central 7-azaindole core. The synthesis of such complex molecules is of significant interest in the development of novel therapeutic agents and functional materials.

Enabling Platform for Chemical Diversification and Library Generation

In the context of drug discovery and materials science, the ability to rapidly generate a large number of structurally diverse compounds is paramount. This compound is an ideal platform for chemical library generation due to the sequential and orthogonal reactivity of its two iodine substituents.

Starting from this single precursor, a multitude of derivatives can be synthesized by employing a variety of cross-coupling reactions in a combinatorial fashion. For instance, one set of building blocks can be introduced at the C2 position, followed by the introduction of a different set of building blocks at the C4 position. This divergent synthetic approach allows for the creation of a large library of compounds with diverse functionalities and three-dimensional shapes, which can then be screened for desired biological activities or material properties. The phenylsulfonyl group can be readily removed at a later stage to provide the N-H free 7-azaindole, further increasing the diversity of the final products. beilstein-journals.org

| Position | Reaction 1 | Reaction 2 | Library Feature |

| C2 | Suzuki Coupling (Aryl Boronic Acids) | Sonogashira Coupling (Alkynes) | Biaryl and alkynyl diversity |

| C4 | Buchwald-Hartwig Amination (Amines) | Stille Coupling (Organostannanes) | Amino and organotin diversity |

| Both | Sequential Suzuki Couplings | Sequential Heck Reactions | Diverse biaryl and vinyl substitutions |

| Table 2: Strategies for Chemical Library Generation |

Application as a Core Scaffold for the Development of Specific Chemical Probes

Chemical probes are essential tools for studying biological processes and validating drug targets. researchgate.net The 7-azaindole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules. nsf.govnih.gov this compound provides a robust starting point for the rational design and synthesis of specific chemical probes.

The ability to introduce different functionalities at the C2 and C4 positions allows for the precise tuning of a molecule's properties to achieve high affinity and selectivity for a particular biological target. For example, a group known to interact with a specific enzyme's active site can be installed at one position, while a fluorescent tag or a reactive group for covalent labeling can be introduced at the other. This modular approach, enabled by the di-iodo precursor, facilitates the development of highly tailored chemical probes for a wide range of biological investigations.

Future Research Directions and Unexplored Chemical Space

Exploration of Novel Stereo- and Enantioselective Transformations

The development of stereoselective and enantioselective reactions is paramount for the synthesis of chiral molecules with specific biological activities. While significant progress has been made in the functionalization of the 7-azaindole (B17877) core, the exploration of stereocontrolled transformations remains a fertile area for research. rsc.orgresearchgate.net

Future efforts should be directed towards the development of catalytic asymmetric methods for the functionalization of the 1-(phenylsulfonyl)-2,4-diiodo-7-azaindole template. The diiodo substitution pattern offers unique opportunities for sequential and site-selective cross-coupling reactions. Research in this area could involve:

Asymmetric C-H Functionalization: Investigating the use of chiral ligands in transition metal-catalyzed C-H activation reactions to introduce substituents at the C3, C5, or C6 positions with high enantioselectivity. nih.gov

Stereoselective Cross-Coupling: Designing novel chiral palladium or copper catalyst systems for Suzuki, Sonogashira, or Heck reactions at the C2 and C4 positions, enabling the controlled installation of chiral side chains. nih.govorganic-chemistry.org The synthesis of PIM2 kinase inhibitors and IKK2 inhibitors has been shown to involve modifications at these positions. nih.govnih.gov

Organocatalytic Approaches: Exploring the use of chiral organocatalysts for enantioselective additions to the azaindole core, potentially after conversion of one of the iodo groups to a more reactive functionality. researchgate.net

The successful development of such methodologies would provide access to a diverse range of enantiomerically pure 7-azaindole derivatives, which are crucial for studying structure-activity relationships and identifying potent and selective drug candidates. nih.gov

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods. researchgate.net

Key areas of focus include:

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic alternatives like iron, copper, or nickel for cross-coupling and C-H functionalization reactions. mdpi.com

Photoredox and Electrocatalysis: Utilizing visible light-induced photoredox catalysis or electrochemical methods to drive reactions under mild conditions, reducing the need for high temperatures and harsh reagents. mdpi.com These methods have been successfully applied for the synthesis of indole (B1671886) derivatives. mdpi.com

Use of Greener Solvents: Exploring the use of water, ionic liquids, or bio-based solvents as reaction media to replace volatile and hazardous organic solvents. organic-chemistry.org

By embracing these green chemistry principles, the synthesis of functionalized 7-azaindoles can become more efficient, cost-effective, and environmentally responsible.

High-Throughput Experimentation and Automation in Functionalization

High-throughput experimentation (HTE) and laboratory automation have revolutionized the process of reaction discovery and optimization. purdue.eduyoutube.comnih.gov Applying these technologies to the functionalization of this compound can significantly accelerate the exploration of its chemical space.

Future research should leverage HTE to:

Rapidly Screen Reaction Conditions: Quickly evaluate a large number of catalysts, ligands, bases, and solvents to identify optimal conditions for various cross-coupling and functionalization reactions. purdue.edunih.gov

Discover Novel Reactivity: By systematically exploring a wide range of reaction parameters, HTE can uncover unexpected and novel transformations of the diiodo-azaindole scaffold. youtube.com

Synthesize Compound Libraries: Automate the synthesis of large libraries of 7-azaindole derivatives with diverse substituents at the C2 and C4 positions for biological screening. youtube.com This is particularly relevant as substitutions at various positions of the 7-azaindole ring are crucial for anticancer activity. nih.gov

The integration of HTE with advanced analytical techniques, such as mass spectrometry, will enable the rapid analysis of reaction outcomes and facilitate data-driven decision-making in the synthetic workflow. purdue.edu

Predictive Modeling for Novel Reactivity and Molecular Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Predictive modeling can guide the design of novel 7-azaindole derivatives and anticipate their reactivity, thereby saving experimental time and resources.

Future directions in this area include:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other quantum mechanical methods to study the electronic structure and reactivity of this compound. nih.gov This can help predict the regioselectivity of reactions and understand reaction mechanisms.

Machine Learning for Reaction Prediction: Developing machine learning models trained on existing reaction data to predict the outcome of new reactions and suggest optimal synthetic routes for desired target molecules. acs.org

Structure-Based Drug Design: Using molecular docking and molecular dynamics simulations to design novel 7-azaindole derivatives with high affinity and selectivity for specific biological targets, such as kinases or other enzymes. acs.orgijper.orgijfjournal.comnih.gov The 7-azaindole scaffold is a known hinge binder for kinases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Building QSAR models to correlate the structural features of 7-azaindole derivatives with their biological activity, providing insights for the design of more potent compounds. nih.govnih.gov

By combining the power of predictive modeling with experimental validation, researchers can more efficiently navigate the vast chemical space of 7-azaindole derivatives and accelerate the discovery of new molecules with desired properties.

Q & A

Q. What are the established synthetic routes for 1-(Phenylsulfonyl)-2,4-diiodo-7-azaindole, and how can regioselectivity be controlled during halogenation?

- Methodological Answer : A key approach involves regioselective halogenation of the 7-azaindole core. For iodination, the N-oxide intermediate strategy (e.g., treating 7-azaindole with chlorine or bromine to form an N-oxide) directs halogenation to specific positions. Subsequent sulfonation using phenylsulfonyl chloride introduces the sulfonyl group. Palladium-catalyzed cyanation or iodination steps can further modify the structure . To ensure regioselectivity, steric and electronic factors must be controlled; for example, bulky protecting groups on the nitrogen can block undesired reaction sites.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR with DEPT experiments to assign proton and carbon environments, particularly distinguishing between aromatic protons and iodinated positions.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, with iodine's isotopic pattern aiding identification .

- X-ray Crystallography : Resolves regiochemical ambiguities in halogenation, especially when synthetic byproducts arise from competing reaction pathways .

Advanced Research Questions

Q. How does the electronic environment of the 7-azaindole core influence iodination patterns, and what competing pathways arise during synthesis?

- Methodological Answer : The electron-deficient nature of 7-azaindole directs electrophilic iodination to the 2- and 4-positions due to resonance stabilization. However, competing side reactions (e.g., over-iodination or sulfonyl group migration) can occur. To mitigate this, kinetic control via low-temperature reactions (-20°C to 0°C) and stoichiometric monitoring of iodine equivalents is critical. Computational modeling (DFT) of charge distribution can predict reactive sites and guide optimization .

Q. What strategies optimize yields in cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace one iodine atom with a boronic ester (e.g., via Miyaura borylation) to enable selective coupling. Use Pd(PPh) or XPhos-based catalysts in toluene/water mixtures at 80–100°C .

- Sonogashira Coupling : Employ CuI co-catalysis with Pd(PPh)Cl in THF/triethylamine to introduce alkynes while retaining the sulfonyl group. Monitor reaction progress via TLC to prevent desulfonylation .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated 7-azaindole derivatives?

- Methodological Answer : Discrepancies often stem from differences in:

- Catalyst Purity : Use freshly distilled Pd(OAc) or commercially stabilized catalysts (e.g., PdCl(dppf)) to ensure reproducibility.

- Solvent Drying : Anhydrous DMF or THF (stored over molecular sieves) minimizes side reactions with moisture-sensitive intermediates.

- Halogen Source : NIS (N-iodosuccinimide) vs. I: NIS offers better regiocontrol but lower reactivity, requiring longer reaction times (24–48 hours) .

Q. What mechanistic insights explain the stability of the sulfonyl group under harsh reaction conditions?

- Methodological Answer : The phenylsulfonyl group’s electron-withdrawing nature stabilizes the indole nitrogen against oxidation. However, under strongly basic conditions (e.g., NaOH in ethanol), partial cleavage may occur. To assess stability, conduct accelerated degradation studies (e.g., heating at 60°C in DMSO-d for 24 hours) and monitor via NMR (if fluorinated analogs are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.